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Abstract

4-Fluorobenzophenone is a versatile chemical intermediate widely utilized in the synthesis of
a variety of agrochemicals, particularly fungicides. Its fluorinated phenyl group is a key
structural motif in several commercial pesticides, contributing to their enhanced efficacy and
metabolic stability. This document provides detailed application notes and experimental
protocols for the synthesis of two prominent triazole fungicides, Flusilazole and
Fluguinconazole, using 4-Fluorobenzophenone-derived intermediates. Additionally, it outlines
the mode of action of triazole fungicides and presents relevant physicochemical and
guantitative data in a structured format.

Introduction

4-Fluorobenzophenone (Ci13HoFO) is a key building block in the agrochemical industry.[1][2]
Its unique chemical properties, imparted by the fluorine atom and the benzophenone core,
make it an ideal starting material for the synthesis of complex active ingredients.[1] The
presence of fluorine can enhance the biological activity of molecules by improving their
metabolic stability and binding affinity to target enzymes.[3] This note focuses on the
application of 4-Fluorobenzophenone in the synthesis of triazole fungicides, a major class of
agrochemicals used to control a broad spectrum of fungal diseases in crops.[4][5]
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Mode of Action: Triazole Fungicides

Triazole fungicides act as sterol biosynthesis inhibitors (SBIs).[6][7] They specifically target and
inhibit the fungal cytochrome P450 enzyme, C14-demethylase.[6][8] This enzyme is crucial for
the biosynthesis of ergosterol, an essential component of fungal cell membranes.[4][8] The
inhibition of ergosterol synthesis disrupts membrane structure and function, leading to
abnormal fungal growth and ultimately, cell death.[6] This targeted mode of action provides
high efficacy against a wide range of fungal pathogens.[5]
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Mode of action of triazole fungicides.

Synthesis of Flusilazole

Flusilazole is a broad-spectrum, systemic fungicide effective against a variety of fungal
diseases.[9] The synthesis of Flusilazole involves the preparation of a key intermediate, bis(4-
fluorophenyl)methyl(chloromethyl)silane, from 4-fluorobenzophenone derivatives, followed by
reaction with 1,2,4-triazole.
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Synthesis Workflow

4-Fluorobromobenzene

I )
4-Fluorophenylmagnesium
/ bromide (Grignard Reagent) —

Magnesium Bis(4-fluorophenyl)methyl(chloromethyl)silane

Dichloro(chloromethyl)methylsilane azole

1,2,4-Triazole Sodium Salt

Click to download full resolution via product page

Synthesis workflow for Flusilazole.

Experimental Protocols

Protocol 1: Synthesis of bis(4-fluorophenyl)methyl(chloromethyl)silane

This protocol is based on a Grignard reaction followed by reaction with a chlorosilane.
Materials:

e 4-Fluorobromobenzene

e Magnesium turnings

e Anhydrous tetrahydrofuran (THF)

¢ Dichloro(chloromethyl)methylsilane

 lodine (crystal)

e Saturated aqueous ammonium chloride solution

 Diethyl ether

e Anhydrous sodium sulfate
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Procedure:
e Grignard Reagent Formation:

o In a flame-dried three-necked flask equipped with a reflux condenser, dropping funnel, and
nitrogen inlet, place magnesium turnings (1.2 equivalents).

o Add a small crystal of iodine.
o Add anhydrous THF to cover the magnesium.
o Dissolve 4-fluorobromobenzene (1.0 equivalent) in anhydrous THF in the dropping funnel.

o Add a small amount of the 4-fluorobromobenzene solution to initiate the reaction
(indicated by heat and disappearance of the iodine color).

o Add the remaining 4-fluorobromobenzene solution dropwise at a rate that maintains a
gentle reflux.

o After the addition is complete, reflux the mixture for an additional 30 minutes.
o Reaction with Dichloro(chloromethyl)methylsilane:
o Cool the Grignard reagent solution to 0 °C in an ice bath.

o Add a solution of dichloro(chloromethyl)methylsilane (0.5 equivalents) in anhydrous THF
dropwise to the stirred Grignard solution.

o After the addition is complete, allow the mixture to warm to room temperature and stir for
12-15 hours.

o Work-up and Purification:

o Cool the reaction mixture in an ice bath and quench by the slow addition of saturated
agueous ammonium chloride solution.

o Extract the aqueous layer with diethyl ether (3 x 50 mL).
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o Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
o Filter and concentrate the solvent under reduced pressure.

o Purify the crude product by vacuum distillation to obtain bis(4-
fluorophenyl)methyl(chloromethyl)silane.

Protocol 2: Synthesis of Flusilazole[2][6]
Materials:
 bis(4-fluorophenyl)methyl(chloromethyl)silane
e 1,2,4-Triazole sodium salt

e Anhydrous dimethylformamide (DMF)

o Diethyl ether

o Saturated aqueous sodium chloride solution

e Anhydrous sodium sulfate

Procedure:

» Reaction:

o In a round-bottom flask, dissolve bis(4-fluorophenyl)methyl(chloromethyl)silane (1.0
equivalent) and 1,2,4-triazole sodium salt (1.05 equivalents) in anhydrous DMF.

o Heat the mixture to 90 °C and stir for 3 hours.[6]
e Work-up and Purification:
o Cool the reaction mixture to room temperature and dilute with water.

o Extract the mixture with diethyl ether (3 x 30 mL).[6]
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o Combine the ethereal extracts and wash with saturated aqueous sodium chloride solution.

[6]
o Dry the organic layer over anhydrous sodium sulfate.[6]
o Remove the solvent under reduced pressure.

o Purify the residue by Kugelrohr distillation (150 °C / 0.1 Torr) to yield Flusilazole as a
colorless oil, which crystallizes on standing.[6]

Suantitative |

Parameter Value Reference
Flusilazole

Molecular Formula Ci1e6H1s5F2NsSi [9]
Molecular Weight 315.39 g/mol 9]

Yield (from Protocol 2) ~80% [6]

Melting Point 52-53 °C [1]

Intermediate

bis(4-

fluorophenyl)methyl(chloromet ~ Ci4H13Cl F2Si
hyl)silane

Molecular Weight 282.79 g/mol

Synthesis of Fluquinconazole

Fluguinconazole is a broad-spectrum fungicide used for the control of various diseases on
cereals and other crops.[10][11] A key intermediate in its synthesis is 2-amino-5-
fluorobenzophenone.

Synthesis Workflow
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Proposed synthesis workflow for Fluguinconazole.

Experimental Protocols

Protocol 3: Synthesis of 2-Amino-5-fluorobenzophenone (adapted from a similar synthesis)[4]

This protocol involves the protection of the amino group of 4-fluoroaniline, followed by a
Friedel-Crafts acylation and subsequent deprotection.

Step 1: Acetylation of 4-Fluoroaniline

Materials:

e 4-Fluoroaniline

o Acetic anhydride

e Zinc dust (catalytic amount)

Procedure:

¢ In a round-bottom flask, combine 4-fluoroaniline and a slight excess of acetic anhydride.
e Add a catalytic amount of zinc dust.

o Heat the mixture to reflux for 30-60 minutes.
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e Cool the reaction mixture to room temperature and pour it into cold water with stirring to
precipitate N-(4-fluorophenyl)acetamide.

« Filter the solid, wash with water, and dry.
Step 2: Friedel-Crafts Acylation

Materials:

N-(4-fluorophenyl)acetamide

Benzoyl chloride

Anhydrous zinc chloride

Anhydrous 1,2-dichloroethane
Procedure:

e In a dry round-bottom flask under an inert atmosphere, suspend anhydrous zinc chloride in
anhydrous 1,2-dichloroethane.

e Add benzoyl chloride to the suspension and stir.
¢ Slowly add N-(4-fluorophenyl)acetamide to the mixture.
» Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.

e Upon completion, cool the reaction mixture and quench by pouring it onto a mixture of
crushed ice and concentrated hydrochloric acid.

o Separate the organic layer, wash it with water and brine, and then dry it over anhydrous
sodium sulfate.

o Remove the solvent under reduced pressure to obtain the crude acylated product.
Step 3: Deprotection

Materials:

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Crude acylated product

e Concentrated hydrochloric acid
e Ethanol

Procedure:

o Dissolve the crude acylated product in a mixture of ethanol and concentrated hydrochloric
acid.

» Heat the mixture to reflux for several hours until deprotection is complete (monitor by TLC).

e Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to
precipitate 2-amino-5-fluorobenzophenone.

« Filter the solid product, wash with water, and dry.
o Recrystallize the crude product from ethanol to obtain pure 2-amino-5-fluorobenzophenone.
Protocol 4: Synthesis of Fluquinconazole (Conceptual)

The synthesis of Fluquinconazole from 2-amino-5-fluorobenzophenone is a multi-step process
involving the formation of the quinazolinone ring system, followed by the introduction of the
triazole and dichlorophenyl moieties. Detailed, publicly available protocols for this specific
transformation are scarce. The following is a conceptual outline based on known quinazoline
chemistry.

Conceptual Steps:

o Cyclization: Reaction of 2-amino-5-fluorobenzophenone with urea or a similar reagent to
form the quinazolinone core.

o Chlorination: Conversion of the hydroxyl group at the 4-position of the quinazolinone to a
chlorine atom using a chlorinating agent like phosphorus oxychloride or thionyl chloride.

o Triazole Substitution: Nucleophilic substitution of the chlorine atom with 1,2,4-triazole.
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 Dichlorophenyl Group Introduction: N-arylation of the quinazolinone ring with 2,4-
dichlorophenylboronic acid or a similar reagent, likely under palladium catalysis.

Further research and development would be required to optimize the reaction conditions for
each of these conceptual steps.

Suantitative [

Parameter Value Reference

Fluguinconazole

Molecular Formula C16HsCIl2FNsO [12]
Molecular Weight 376.17 g/mol [12]
Melting Point 192 °C [12]

Intermediate

2-Amino-5-
Ci3H10FNO
fluorobenzophenone
Molecular Weight 215.22 g/mol
Conclusion

4-Fluorobenzophenone and its derivatives are indispensable precursors in the synthesis of
high-value agrochemicals. The protocols and data presented herein demonstrate the practical
application of this versatile intermediate in the production of the potent triazole fungicides,
Flusilazole and Fluquinconazole. The provided methodologies, while requiring optimization for
large-scale production, offer a solid foundation for researchers and professionals in the field of
agrochemical synthesis and development. The continued exploration of fluorinated synthons
like 4-fluorobenzophenone is expected to yield novel and more effective crop protection
agents in the future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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